N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

Catalog No.
S4798002
CAS No.
M.F
C15H17BrN2O2
M. Wt
337.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)eth...

Product Name

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

InChI

InChI=1S/C15H17BrN2O2/c1-19-14-6-5-13(16)10-12(14)11-17-8-9-20-15-4-2-3-7-18-15/h2-7,10,17H,8-9,11H2,1H3

InChI Key

OBCKIXBJTFRWSY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CNCCOC2=CC=CC=N2

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCOC2=CC=CC=N2

The exact mass of the compound (5-bromo-2-methoxybenzyl)[2-(2-pyridinyloxy)ethyl]amine is 336.04734 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is a chemical compound with the molecular formula C16H20BrN2OC_{16}H_{20}BrN_{2}O and a molar mass of approximately 336.04734 g/mol. This compound features a bromo-substituted methoxybenzyl moiety and a pyridin-2-yloxy group, which contribute to its unique chemical properties. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.

The chemical reactivity of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and pyridine groups can undergo various electrophilic aromatic substitutions. Additionally, the ethanamine portion may engage in reactions typical of amines, such as acylation or alkylation.

Preliminary studies indicate that N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine may exhibit biological activity relevant to medicinal applications. Compounds with similar structures have been associated with antibacterial properties, particularly against gram-positive pathogens. This suggests that the compound could be investigated for its potential as an antibacterial agent or in other therapeutic areas.

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves several steps:

  • Bromination: Starting from 2-methoxybenzylamine, bromination at the 5-position is performed using bromine or a brominating agent.
  • Formation of Pyridine Ether: The pyridin-2-yloxy group is introduced through nucleophilic substitution on an appropriate pyridine derivative.
  • Final Coupling: The brominated benzyl compound is coupled with the pyridine derivative to form the final product.

These steps may be optimized based on specific laboratory conditions and available reagents.

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antibacterial agents.
  • Pharmaceutical Research: In studies aimed at understanding the structure-activity relationship of related compounds.
  • Chemical Biology: As a tool for probing biological systems due to its unique structure.

Interaction studies involving N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine could focus on its binding affinity to various biological targets, such as enzymes or receptors relevant to disease mechanisms. Such studies would provide insights into its pharmacodynamics and potential therapeutic effects.

Several compounds share structural similarities with N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-1-methyl-6-(pyridin-2-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepineC15H13BrN4Contains a triazole ring; potential anxiolytic properties
5-Bromo-N,N-diethyl-1H-indole-3-carboxamideC14H17BrN2OIndole core; studied for psychoactive effects
4-Bromo-N-[3-(pyridin-3-yloxy)phenyl]butanamideC15H16BrN3OFeatures a phenyl group; investigated for anti-inflammatory activity

Uniqueness: N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine stands out due to its specific combination of a methoxy group and bromine substitution on the benzene ring, which may enhance its biological activity compared to other compounds lacking these features.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

336.04734 g/mol

Monoisotopic Mass

336.04734 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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